1,2,2,6,6-Pentamethylpiperidin-4-one

Hindered Amine Synthesis Process Chemistry Industrial Scalability

1,2,2,6,6-Pentamethylpiperidin-4-one (CAS 5554-54-1) is a sterically hindered cyclic tertiary amine belonging to the piperidinone class, characterized by five methyl substituents that impart distinct physicochemical and functional properties. Its molecular formula is C10H19NO, with a molecular weight of 169.26 g/mol.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
CAS No. 5554-54-1
Cat. No. B1347279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,2,6,6-Pentamethylpiperidin-4-one
CAS5554-54-1
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESCC1(CC(=O)CC(N1C)(C)C)C
InChIInChI=1S/C10H19NO/c1-9(2)6-8(12)7-10(3,4)11(9)5/h6-7H2,1-5H3
InChIKeyGHJUORCGZFHNKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,2,6,6-Pentamethylpiperidin-4-one (CAS 5554-54-1): Procurement Specifications, Physical Properties, and Key Identifiers


1,2,2,6,6-Pentamethylpiperidin-4-one (CAS 5554-54-1) is a sterically hindered cyclic tertiary amine belonging to the piperidinone class, characterized by five methyl substituents that impart distinct physicochemical and functional properties. Its molecular formula is C10H19NO, with a molecular weight of 169.26 g/mol . Commercial specifications typically indicate a purity of 97–98% (GC), a boiling point of 230–231 °C, a density of 0.949 g/mL at 25 °C, and a refractive index (n20/D) of 1.476 [1]. The compound is a liquid at room temperature and requires storage at -20 °C for long-term stability [1]. As a key intermediate for hindered amine light stabilizers (HALS) and pharmacologically active pentamethylpiperidines, its well-defined physical properties and high purity make it a reliable building block for reproducible research and industrial synthesis .

Why 1,2,2,6,6-Pentamethylpiperidin-4-one Cannot Be Replaced by Generic Tetramethyl or Other Piperidinone Analogs in Critical Applications


Despite structural similarities to 2,2,6,6-tetramethylpiperidin-4-one (triacetonamine) and other piperidinone derivatives, 1,2,2,6,6-pentamethylpiperidin-4-one exhibits fundamentally different reactivity and stabilization efficacy due to the presence of the N-methyl group. This N-substitution alters the electronic environment of the piperidine ring, modulates basicity, and significantly influences the compound's behavior in both synthetic and application contexts. For instance, N-methylation enables higher synthetic yields via dimethyl sulfate routes compared to traditional formaldehyde/formic acid methods [1], and pentamethylpiperidine derivatives consistently outperform tetramethyl counterparts in thermal and photo-oxidative stabilization of polyolefins due to distinct mechanistic pathways involving singlet oxygen quenching and specific hydrogen bonding with hydroperoxides [2]. In pharmacological applications, the reduced derivative (pempidine) exhibits oral bioavailability and ganglionic blocking properties that are not replicable by tetramethyl or unmethylated analogs [3]. Therefore, substituting with a generic tetramethyl or non-methylated piperidinone would compromise yield, efficacy, or pharmacokinetic profile, making this compound indispensable for targeted research and industrial formulations.

Product-Specific Quantitative Evidence: Verified Differentiation of 1,2,2,6,6-Pentamethylpiperidin-4-one vs. Comparators


Synthetic Yield Advantage: >95% Yield via Dimethyl Sulfate Route vs. 50–60% for Traditional Formaldehyde/Formic Acid Methylation

A patented preparation method for 1,2,2,6,6-pentamethylpiperidin-4-one employs dimethyl sulfate as the methylating agent for 2,2,6,6-tetramethylpiperidin-4-one under alkaline conditions, achieving a product yield exceeding 95% [1]. This contrasts sharply with prior art methods using formaldehyde and formic acid, which typically yield only 50–60% [1]. The 1.6- to 1.9-fold increase in yield represents a substantial improvement in atom economy and cost efficiency, directly impacting the feasibility of industrial-scale production.

Hindered Amine Synthesis Process Chemistry Industrial Scalability

Thermal Oxidation Stability: Pentamethylpiperidines Consistently Outperform Tetramethyl Analogs in Polypropylene

In polypropylene films subjected to thermal oxidation, pentamethylpiperidine compounds exhibit stabilizing effectiveness that is always higher than that of corresponding tetramethylpiperidine compounds [1]. The study employed air oven aging, oxygen uptake measurements, and thermogravimetry, with carbonyl formation, induction period of oxygen absorption, and weight loss as quantitative metrics of oxidative degradation [1]. The enhanced performance of pentamethylpiperidines is mechanistically attributed to singlet oxygen quenching and specific hydrogen bonding with hydroperoxides, pathways that are not operative in tetramethyl derivatives [1].

Polymer Stabilization Thermal Oxidation Hindered Amine Light Stabilizers

Ganglion-Blocking Activity: Reduced Form (Pempidine) Matches Hexamethonium Potency with Superior Oral Bioavailability

The reduced derivative of 1,2,2,6,6-pentamethylpiperidin-4-one, namely pempidine (1,2,2,6,6-pentamethylpiperidine), demonstrates ganglion-blocking potency similar to hexamethonium when administered intravenously in the cat nictitating membrane assay [1]. Critically, pempidine exhibits a low oral-to-intravenous toxicity ratio of 6.9, indicating excellent gastrointestinal absorption and oral bioavailability, a property not shared by hexamethonium which is poorly absorbed orally [1]. The compound also blocks the effects of intravenous nicotine and peripheral vagal stimulation on blood pressure, and causes mydriasis after sympathetic denervation [1].

Pharmacology Ganglion-Blocking Agents Antihypertensive Drugs

Surface-Anchored Photostabilization: Pentamethyl HALS Outperforms Melt-Blended Tinuvin 770 in Polyolefin Films

Polyolefin films modified with surface-anchored 1,2,2,6,6-pentamethyl-4-piperidinol and 1,2,2,6,6-pentamethyl-4-aminopiperidine exhibit photostabilizing efficiency that is superior to that of films stabilized with commercial HALS Tinuvin 770 via conventional melt blending [1]. The surface anchoring strategy leverages the unique reactivity of pentamethyl-substituted HALS, which were reacted with succinic anhydride functionalized polyolefin surfaces [1]. This approach enhances UV stability while minimizing additive migration, a common issue with melt-blended stabilizers.

UV Stabilization Polyolefin Films Surface Modification

Copolymerizable HALS Performance: Pentamethylpiperidine-Based Copolymer Matches Commercial Polymeric HALS in Polypropylene

A novel polymeric hindered amine light stabilizer was synthesized by radical copolymerization of 4-acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP) with vinyl acetate [1]. When incorporated into polypropylene films and subjected to accelerated aging, the APP/VAc copolymer demonstrated an induction period for photostabilization that was comparable to that of commercial polymeric HALS [1]. This result validates the pentamethylpiperidine moiety as an effective building block for non-migrating, high-molecular-weight stabilizers.

Polymeric HALS Copolymerization Weathering Resistance

Procurement-Ready Specifications: High Purity (97–98%) and Defined Physical Constants Ensure Reproducible Research Outcomes

Commercial sources of 1,2,2,6,6-pentamethylpiperidin-4-one consistently provide the compound at 97–98% purity as determined by gas chromatography [1]. Key physical constants are well-documented and verifiable: boiling point 230–231 °C, density 0.949 g/mL at 25 °C, and refractive index n20/D 1.476 [1]. These specifications, along with recommended storage at -20 °C for long-term stability, ensure batch-to-batch consistency that is essential for reproducible experimental results in both academic and industrial settings [1].

Chemical Procurement Analytical Specifications Quality Control

Targeted Research and Industrial Scenarios for 1,2,2,6,6-Pentamethylpiperidin-4-one Based on Verified Differentiation Evidence


Synthesis of High-Performance Hindered Amine Light Stabilizers (HALS) for Polyolefin Protection

Leverage the >95% synthetic yield advantage of the dimethyl sulfate route [1] to cost-effectively produce pentamethylpiperidinone as a monomer for HALS. The resulting pentamethyl-substituted HALS provide superior thermal and photo-oxidative stabilization of polypropylene compared to tetramethyl analogs [2], and can be surface-anchored to polyolefin films to outperform melt-blended commercial stabilizers like Tinuvin 770 [3].

Pharmaceutical Intermediate for Ganglion-Blocking Agents and CNS-Active Compounds

Employ 1,2,2,6,6-pentamethylpiperidin-4-one as a precursor to pempidine (1,2,2,6,6-pentamethylpiperidine) and related derivatives. Pempidine exhibits ganglion-blocking potency equivalent to hexamethonium but with a favorable oral/IV toxicity ratio of 6.9, enabling oral administration for antihypertensive therapy [4]. This scaffold also serves as a versatile starting point for novel CNS-active agents and analgesics [4].

Development of Polymerizable and Surface-Anchored UV Stabilizers for Coatings and Films

Functionalize 1,2,2,6,6-pentamethylpiperidin-4-one to produce reactive monomers such as 4-acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP) for copolymerization with vinyl acetate or other vinyl monomers [5]. The resulting polymeric HALS offer non-migrating UV protection with an induction period comparable to commercial polymeric HALS [5]. Alternatively, utilize pentamethyl HALS derivatives for surface anchoring to achieve superior photostability in polyolefin films while minimizing additive migration [3].

Specialty Organic Synthesis: Hydride Donor in Palladium-Catalyzed Cyclizations and Stable Radical Precursors

Exploit the unique reactivity of 1,2,2,6,6-pentamethylpiperidine (the reduced form of 1,2,2,6,6-pentamethylpiperidin-4-one) as a hydride donor in palladium-catalyzed polyene cyclizations, a reaction that can be tuned to achieve high-yield ring closures [6]. Additionally, the pentamethylpiperidine scaffold can be converted to stable nitroxide radicals for use as spin probes, polymerization mediators, or antioxidant additives.

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